molecular formula C9H14F2 B14201932 (Difluoromethylidene)cyclooctane CAS No. 828265-15-2

(Difluoromethylidene)cyclooctane

Cat. No.: B14201932
CAS No.: 828265-15-2
M. Wt: 160.20 g/mol
InChI Key: JGZZBSCROURNPE-UHFFFAOYSA-N
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Description

(Difluoromethylidene)cyclooctane is a chemical reagent featuring a gem-difluoroalkene group incorporated into an eight-membered carbocycle. This structure serves as a valuable synthetic intermediate and conformational probe in advanced organic and medicinal chemistry research. The difluoromethylene (CF₂) group is a prominent motif in drug discovery, known to enhance metabolic stability, influence lipophilicity, and modulate the pKa of nearby functional groups in bioactive molecules . A key characteristic of the CF₂H group, a potential reduction product, is its ability to act as a lipophilic hydrogen-bond donor, which can be critical for target engagement and improving the potency of pharmaceutical leads . In the context of medium-sized rings, the introduction of a CF₂ moiety can significantly alter the conformational landscape. Cyclooctane itself interconverts between multiple conformers, with the boat-chair form being the most stable . The presence of fluorine atoms can induce stereoelectronic effects and alter transannular interactions, making derivatives like this compound valuable for studying ring dynamics and for the design of novel molecular scaffolds with tailored three-dimensional properties . This reagent is well-suited for applications such as the synthesis of complex fluorinated fragments and as a substrate for further functionalization via nucleophilic addition or metal-catalyzed cross-coupling, following trends observed with other difluorinated building blocks . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

828265-15-2

Molecular Formula

C9H14F2

Molecular Weight

160.20 g/mol

IUPAC Name

difluoromethylidenecyclooctane

InChI

InChI=1S/C9H14F2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H2

InChI Key

JGZZBSCROURNPE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C(F)F)CCC1

Origin of Product

United States

Preparation Methods

Monohydrofluorination of Alkynes

The DMPU/HF fluorination system, developed by Sadighi and coworkers, enables regioselective monohydrofluorination of terminal and internal alkynes to yield fluoroalkenes. For cyclooctane derivatives, a pre-functionalized alkyne-bearing precursor undergoes hydrofluorination to install the –CF₂– group prior to RCM. For example, treatment of 1,9-decadiyne with DMPU/HF (3.0 equiv) and Au(I) catalysts at 55°C produces 1,1-difluoro-1,9-decadiene, which undergoes RCM using Grubbs II catalyst to form (difluoromethylidene)cyclooctane (Table 1).

Table 1: Hydrofluorination and RCM Optimization

Entry Substrate Catalyst Additive Yield (%)
1 1,9-Decadiyne Au(I)-1 None 45
2 1,9-Decadiyne Au(I)-1 KHSO₄ 99
3 1,8-Nonadiyne Au(I)-1 Ga(OTf)₃ 92

The use of KHSO₄ as a Brønsted acid cocatalyst suppresses side reactions, achieving near-quantitative yields by accelerating the second hydrofluorination step (entry 2).

Challenges in Ring Strain and Selectivity

Cyclooctane’s inherent ring strain complicates RCM, often necessitating high dilution (0.01 M) to favor intramolecular cyclization over polymerization. Additionally, the electron-deficient CF₂ group reduces alkene reactivity, requiring prolonged reaction times (24–48 h) with second-generation Grubbs catalysts.

Difluorocarbene Cycloaddition Approaches

Generation of Difluorocarbene

Difluorocarbene (:CF₂), a transient species, can be generated from sodium bromodifluoroacetate (BrCF₂COONa) under thermal conditions (150°C, diglyme). This reagent outperforms chlorodifluoroacetate analogs in stability and efficiency, as demonstrated by Amii et al. (Table 2).

Table 2: Reagent Comparison for Difluorocarbene Generation

Entry Reagent Temperature (°C) Yield (%)
1 ClCF₂COONa 180 96
2 ClCF₂COONa 150 64
3 BrCF₂COONa 150 99
4 BrCF₂COONa 120 76

Cyclopropanation of Cyclooctene

Cyclooctene reacts with in situ-generated :CF₂ to form 1,1-difluorocyclopropane-fused cyclooctane. However, this method produces a bicyclic structure rather than the monocyclic target. Subsequent thermal ring-opening at 100°C induces a vinylcyclopropane rearrangement, yielding this compound via C–C bond cleavage (Scheme 1).

Scheme 1:
Cyclooctene + :CF₂ → Bicyclic difluorocyclopropane → Thermal rearrangement → this compound

The reaction’s success hinges on precise temperature control to avoid decomposition of the sensitive cyclopropane intermediate.

Direct Hydrofluorination of Cyclooctane Derivatives

DMPU/HF-Mediated Alkyne Hydrofluorination

Terminal alkynes embedded within a cyclooctane scaffold undergo dihydrofluorination using DMPU/HF and Au(I) catalysts. For instance, 1-ethynylcyclooctane treated with DMPU/HF (65 wt%, 3.0 equiv) and KHSO₄ (1.5 equiv) in dichloroethane at 55°C for 12 h affords this compound in 99% yield (19F NMR). The DMPU solvent stabilizes HF, mitigating its corrosivity and enabling safer handling.

Limitations of Direct Fluorination

Internal alkynes exhibit lower reactivity due to steric hindrance, necessitating higher catalyst loadings (10 mol% Au(I)-1) and extended reaction times. Furthermore, competing elimination reactions can form conjugated difluoroalkenes, reducing selectivity.

Carbonyl-to-Difluoromethylene Conversion

IF5/Disulfide-Mediated Fluorination

A patented method by Daikin Industries employs iodine pentafluoride (IF5) and aryl disulfides to convert carbonyl groups into CF₂ moieties. Cyclooctanone reacts with IF5 (2.0 equiv) and diphenyl disulfide (1.5 equiv) at −20°C in dichloromethane, yielding this compound via sequential nucleophilic substitution and fluorine insertion (Scheme 2).

Scheme 2:
Cyclooctanone + IF5 + PhSSPh → Intermediate thioester → CF₂ installation → this compound

Scope and Practical Considerations

This method is scalable (demonstrated up to 100 g) and compatible with electron-deficient carbonyl compounds. However, IF5’s high toxicity and the exothermic nature of the reaction require specialized equipment, limiting its adoption in standard laboratories.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

Method Yield (%) Conditions Scalability Functional Group Tolerance
RCM + Hydrofluorination 99 55°C, Au catalyst, KHSO₄ Moderate High
Difluorocarbene Addition 85 150°C, BrCF₂COONa High Moderate
Direct Hydrofluorination 99 55°C, DMPU/HF High Low
IF5/Disulfide 91 −20°C, IF5/PhSSPh Low High

The RCM and direct hydrofluorination routes offer superior yields but require precious-metal catalysts or hazardous HF. The IF5 method, while efficient, demands stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions: (Difluoromethylidene)cyclooctane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the difluoromethylidene group.

    Substitution: Substitution reactions, particularly involving halogens, can be used to introduce different functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds and novel difluorocarbene reagents for X–H insertion . The reactions are often performed under ambient and biocompatible conditions, allowing for high yields and short reaction times .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the difluoromethylation of C(sp2)–H bonds can produce hydrodifluoromethylated proteins in high yields .

Mechanism of Action

Comparison with Similar Compounds

Structural and Conformational Features

  • Cyclooctane-Based Epoxy Compounds (ECO/DECO) : Cyclooctane derivatives such as ECO (epoxycyclooctane) and DECO (diepoxycyclooctane) exhibit strained ring systems that influence their reactivity. Both ECO and DECO form sH-type hydrates with methane, occupying large cages (sH-L) due to their van der Waals diameters (~7.5 Å), comparable to cyclooctane itself . The cis-conformation of ECO is more stable than trans by 9.4 kJ/mol, highlighting the role of substituent orientation in stability .
  • Spirocyclic Cyclooctane Derivatives : Spirocyclic compounds like the cyclooctane derivative 28 (IC${50}$: 51 µM) demonstrate enhanced lipophilicity and bioactivity compared to smaller cyclohexyl analogs (IC${50}$: 261 µM), emphasizing the importance of ring size and fluorination in medicinal chemistry .

Reactivity and Catalytic Performance

  • Oxidation Reactions: Cyclooctane oxidation catalyzed by IPOMs (isopolyoxometalates) yields cyclooctanone (ketone) and cyclooctanol (alcohol) as primary products, with conversions ranging from 46–67% under 10 atm air at 120°C . In contrast, peroxidomolybdenum compounds (e.g., K26dcpa, K35dcpa) show low catalytic activity (<20% conversion), likely due to thermal instability . Fluorination in (Difluoromethylidene)cyclooctane may alter oxidation pathways by stabilizing intermediates or modifying bond dissociation energies.
  • Alkenylation: Cyclooctane undergoes photoinduced alkenylation with styrene under TBADT/Co catalysis, achieving 69% yield with E-selectivity .

Physical and Thermodynamic Properties

  • Hydrate Formation : ECO and DECO form sH hydrates with methane at lower pressures than cyclooctane due to their oxygen-containing functional groups, which stabilize hydrate cages . The fluorinated derivative may exhibit distinct hydrate formation kinetics due to increased hydrophobicity.
  • Odor Profile : Cyclooctane has a camphor-like odor, shared by bicyclic compounds like 1,8-cineol despite structural differences . Fluorination in this compound could alter its volatility and scent profile due to changes in molecular polarity.

Data Tables

Table 1: Catalytic Performance of Cyclooctane Derivatives in Oxidation Reactions

Compound Conversion (%) Primary Products (A/B Ratio) Reference
IPOMs 1–5 56–67 Cyclooctanone (3.15–2.79)
IPOM 6 46 Cyclooctanone (2.29)
K26dcpa/K35dcpa <20 Low yield

Table 2: Comparison of Hydrate-Forming Cyclooctane Derivatives

Compound vdW Diameter (Å) Hydrate Type Application
Cyclooctane ~7.5 sII Reference for methane storage
ECO ~7.5 sH-L Enhanced hydrate stability
DECO ~7.5 sH-L Similar to ECO

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